molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2

2-[(2-Methylphenoxy)methyl]benzeneboronic acid

Cat. No.: B067407
CAS No.: 170924-68-2
M. Wt: 242.08 g/mol
InChI Key: USBHMYSLYGTHQY-UHFFFAOYSA-N
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Description

“2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is a chemical compound with the molecular formula C14H15BO3 . It is a type of boronic acid, which are compounds that are known for their versatility in various scientific research applications.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a boronic acid group and a methylphenoxy group . The boronic acid group contains a boron atom bonded to two hydroxyl groups and the benzene ring .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .

Scientific Research Applications

Chemical Sensing and Detection
The structural affinity of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid for metal ions can be utilized in the development of chemosensors. For instance, related compounds have been designed for the selective detection of Ni2+ and Cu2+ ions in dual-channel modes, demonstrating the potential of benzeneboronic acid derivatives in environmental monitoring and healthcare diagnostics (Pawar et al., 2015).

Covalent Organic Frameworks (COFs)
Substituted 1,4-benzenediboronic acids, closely related to the subject compound, have been synthesized and studied as precursors for the formation of covalent organic frameworks. These materials have applications in gas storage, catalysis, and sensing, with modifications to the boronic acid core influencing the thermal properties and structural organization of the resulting COFs (Faury et al., 2013).

Organic Synthesis
The benzeneboronic acid derivatives are versatile intermediates in organic synthesis, facilitating the construction of complex molecules. For example, they participate in palladium-catalyzed carbonylative Suzuki coupling reactions under CO gas-free conditions, leading to the efficient synthesis of benzofuran derivatives, important in pharmaceutical and material science (Qi et al., 2017).

Bioorthogonal Chemistry
A study demonstrated the rapid formation of a stable boron-nitrogen heterocycle from 2-formylphenylboronic acid in aqueous solution, highlighting the compound's utility in bioorthogonal coupling reactions. This chemistry is pivotal for the development of biomolecular probes and therapeutic agents, allowing for the selective labeling of biomolecules in living systems (Dilek et al., 2015).

Antioxidant Activity and Binding Affinity Studies
Research into phenolic acids and their derivatives, structurally similar to the compound of interest, has explored their interactions with human serum albumin (HSA) and their antioxidant activities. These studies provide insight into the potential biomedical applications of benzeneboronic acid derivatives in drug delivery systems and as therapeutic agents (Zhang et al., 2018).

Mechanism of Action

Target of Action

The primary target of (2-((o-Tolyloxy)methyl)phenyl)boronic acid, also known as 2-[(2-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID or 2-[(2-Methylphenoxy)methyl]benzeneboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as reaction conditions . The compound’s action is exceptionally mild and functional group tolerant . Its stability, preparation ease, and environmental benignity make it suitable for use under a variety of conditions .

Properties

IUPAC Name

[2-[(2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBHMYSLYGTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400721
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170924-68-2
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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